molecular formula C7H3BrF3IO B8122887 4-Bromo-2-iodo-5-(trifluoromethyl)phenol

4-Bromo-2-iodo-5-(trifluoromethyl)phenol

Cat. No.: B8122887
M. Wt: 366.90 g/mol
InChI Key: VBJQBZQTYNCOGD-UHFFFAOYSA-N
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Description

4-Bromo-2-iodo-5-(trifluoromethyl)phenol is a halogenated aromatic compound featuring bromine, iodine, and a trifluoromethyl group on a phenolic backbone. The presence of multiple halogens and the electron-withdrawing trifluoromethyl group suggests high reactivity, making it a candidate for pharmaceutical intermediates or agrochemical synthesis .

Properties

IUPAC Name

4-bromo-2-iodo-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3IO/c8-4-2-5(12)6(13)1-3(4)7(9,10)11/h1-2,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJQBZQTYNCOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)I)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-iodo-5-(trifluoromethyl)phenol typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of a trifluoromethyl-substituted phenol. The reaction conditions often include the use of halogenating agents such as bromine and iodine in the presence of catalysts or under specific temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-iodo-5-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like Grignard reagents or organolithium compounds.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-2-iodo-5-(trifluoromethyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-iodo-5-(trifluoromethyl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms and the trifluoromethyl group can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Substituent Position and Molecular Properties

The positions of halogens and functional groups significantly influence physical and chemical properties. Key comparisons include:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents
4-Bromo-2-iodo-5-(trifluoromethyl)phenol* C₇H₃BrF₃IO ~364.91 Not Available Br (C4), I (C2), CF₃ (C5)
2-Bromo-5-(trifluoromethyl)phenol C₇H₄BrF₃O 241.01 402-05-1 Br (C2), CF₃ (C5)
3-Bromo-5-(trifluoromethyl)phenol C₇H₄BrF₃O 241.01 1025718-84-6 Br (C3), CF₃ (C5)
2-Chloro-5-(trifluoromethyl)phenol C₇H₄ClF₃O 196.55 40889-91-6 Cl (C2), CF₃ (C5)
4-Bromo-2-(trifluoromethyl)phenol C₇H₄BrF₃O 241.01 50824-04-9 Br (C4), CF₃ (C2)

*Calculated based on analogous structures .

  • Molecular Weight : The iodine substituent in the target compound increases molecular weight (~364.91 vs. ~241.01 for bromo/chloro analogs), likely reducing solubility in polar solvents .
  • Boiling Points: 2-Bromo-5-(trifluoromethyl)phenol and 2-Chloro-5-(trifluoromethyl)phenol have reported boiling points around 88°C, suggesting the target compound may exhibit a higher boiling point due to increased molecular mass .

Reactivity and Electronic Effects

  • Electron-Withdrawing Groups : The trifluoromethyl group at C5 enhances electrophilic substitution resistance, while halogens (Br, I) at C2 and C4 direct further reactions (e.g., iodination at C2 facilitates nucleophilic aromatic substitution) .
  • Steric Effects : The bulky iodine at C2 may hinder reactions at adjacent positions compared to smaller halogens like chlorine .

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